molecular formula C15H18N4O B2863828 N-((5-cyclopropylpyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 2034312-80-4

N-((5-cyclopropylpyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2863828
CAS No.: 2034312-80-4
M. Wt: 270.336
InChI Key: CIGWPLVRKUTOBX-UHFFFAOYSA-N
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Description

“N-((5-cyclopropylpyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the carboxamide group. These functional groups can participate in a variety of chemical reactions. For example, the pyrazole ring can undergo reactions such as halogenation, nitration, and sulfonation .

Scientific Research Applications

Synthesis and Imaging Applications

N-((5-cyclopropylpyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is involved in the synthesis of complex molecules for potential use in imaging and diagnosis. For instance, a related compound, synthesized through a multi-step process involving pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate, showed promise as a PET (Positron Emission Tomography) imaging agent for the IRAK4 enzyme in neuroinflammation studies. This compound, demonstrating a high radiochemical yield and purity, underscores the utility of such chemicals in the development of diagnostic tools for neuroinflammatory conditions (Wang et al., 2018).

Heterocyclization and Medicinal Chemistry

The compound also finds application in the realm of heterocyclization reactions, a cornerstone of medicinal chemistry. Research into the reactions between derivatives of 5-aminopyrazoles and N-arylmaleimides revealed the formation of various regio-isomeric compounds, showcasing the versatility of pyrazole derivatives in synthesizing new molecular entities with potential biological activities. This versatility is crucial for the discovery and development of new therapeutics (Rudenko et al., 2011).

Antitumor and Antimicrobial Activity

Further studies have demonstrated the antitumor and antimicrobial potential of compounds synthesized from pyrazole derivatives. The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines from a pyrazole backbone, for instance, yielded compounds with potent cytotoxic effects against various cancer cell lines, highlighting the potential of pyrazole derivatives in cancer therapy (Deady et al., 2003). Another study reported the synthesis of pyrazolopyridines with significant antioxidant, antitumor, and antimicrobial activities, further underscoring the utility of pyrazole derivatives in developing new therapeutic agents (El‐Borai et al., 2013).

Enzyme Inhibition and Biological Evaluation

Additionally, pyrazole derivatives have been evaluated for their inhibitory potential against various enzymes, suggesting their application in targeting specific biological pathways. For example, benzamide derivatives of pyrazole were tested against human recombinant alkaline phosphatases and ecto-5′-nucleotidases, indicating potential applications in medicinal chemistry and drug development due to their ability to bind nucleotide protein targets (Saeed et al., 2015).

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-10-5-14(19(2)18-10)15(20)17-8-11-6-13(9-16-7-11)12-3-4-12/h5-7,9,12H,3-4,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGWPLVRKUTOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NCC2=CC(=CN=C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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